molecular formula C22H21NO4S B14184338 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate CAS No. 834889-06-4

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate

Cat. No.: B14184338
CAS No.: 834889-06-4
M. Wt: 395.5 g/mol
InChI Key: WRDZGIWVKMUOML-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate is an organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation:

    Esterification: The final step involves the esterification of the sulfonamide derivative with benzoic acid under acidic conditions to form the desired benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

    Nitration: Nitro derivatives of the compound.

    Hydrolysis: Benzoic acid and the corresponding alcohol.

    Reduction: Amines derived from the sulfonamide group.

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl acetate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl propionate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl butyrate

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

834889-06-4

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

[2-[(4-methylphenyl)sulfonylamino]-1-phenylethyl] benzoate

InChI

InChI=1S/C22H21NO4S/c1-17-12-14-20(15-13-17)28(25,26)23-16-21(18-8-4-2-5-9-18)27-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3

InChI Key

WRDZGIWVKMUOML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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